Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemical Properties of 2-Bromopyridine-3,4-diamine
Introduction
2-Bromopyridine-3,4-diamine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of two vicinal amino groups and a reactive bromine atom on a pyridine scaffold makes it a versatile precursor for constructing complex molecular architectures, particularly fused heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
2-Bromopyridine-3,4-diamine is a substituted pyridine with the molecular formula C₅H₆BrN₃. The core of its utility lies in the ortho-diamine functionality, which is a classical precursor for forming five-membered heterocyclic rings, and the bromo-substituent at the 2-position, which serves as a versatile handle for cross-coupling reactions.
Caption: Chemical structure of 2-Bromopyridine-3,4-diamine.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-bromopyridine-3,4-diamine | [1] |
| CAS Number | 189230-41-9 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Canonical SMILES | C1=CN=C(C(=C1N)N)Br | [1] |
| InChI Key | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Polar Surface Area | 64.9 Ų |[1] |
Spectroscopic Profile
Accurate characterization is paramount for confirming the identity and purity of starting materials. The following sections detail the expected spectroscopic data for 2-Bromopyridine-3,4-diamine and provide standardized protocols for data acquisition.
Disclaimer: Experimental spectroscopic data for this specific compound is not widely available in public domains. The data presented below is predicted based on established principles of spectroscopy and analysis of structurally similar compounds, such as other substituted diaminopyridines and bromopyridines.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~7.45 | d | H-6 | Doublet due to coupling with H-5. Located downfield due to proximity to the ring nitrogen. |
| ~6.60 | d | H-5 | Doublet due to coupling with H-6. Shifted upfield by the electron-donating effect of the C4-amino group. |
| ~5.90 | br s | -NH₂ (C4) | Broad singlet for the C4-amino protons. |
| ~5.50 | br s | -NH₂ (C3) | Broad singlet for the C3-amino protons, potentially shifted by intramolecular interactions. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~152.0 | C-2 | Carbon bearing the bromine atom, deshielded. |
| ~145.0 | C-6 | Carbon adjacent to the ring nitrogen. |
| ~138.0 | C-4 | Carbon attached to an amino group, showing a strong shielding effect. |
| ~125.0 | C-3 | Carbon attached to an amino group. |
| ~110.0 | C-5 | Shielded by the adjacent C4-amino group. |
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Sample Preparation: Accurately weigh 5-10 mg of the 2-Bromopyridine-3,4-diamine sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the spectrum using standard pulse programs, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Mode | Rationale |
|---|---|---|
| 3450 - 3300 | N-H Stretching (asymmetric & symmetric) | Characteristic of primary amine groups (-NH₂). Two distinct bands are expected. |
| 3100 - 3000 | Aromatic C-H Stretching | Typical for C-H bonds on the pyridine ring. |
| 1640 - 1600 | N-H Scissoring (Bending) | Deformation vibration of the primary amine groups. |
| 1590 - 1450 | C=C and C=N Ring Stretching | Characteristic vibrations of the pyridine ring skeleton. |
| 1350 - 1250 | C-N Stretching | Aromatic amine C-N bond vibration. |
| 700 - 550 | C-Br Stretching | Characteristic stretching vibration for the carbon-bromine bond. |
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid 2-Bromopyridine-3,4-diamine sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background is automatically subtracted. Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+H]⁺ peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by 2 m/z units.
-
Expected [M+H]⁺ for C₅H₆⁷⁹BrN₃: m/z 187.98
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Expected [M+H]⁺ for C₅H₆⁸¹BrN₃: m/z 189.98
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
System Setup: Introduce the sample into the mass spectrometer via an LC system or direct infusion.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the [M+H]⁺ ion.
-
Analysis: The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Data Interpretation: Analyze the resulting spectrum, paying close attention to the isotopic pattern around the molecular ion to confirm the presence of a single bromine atom.
Synthesis and Reactivity
Synthesis
The synthesis of 2-Bromopyridine-3,4-diamine is not trivial and often involves a multi-step sequence. A plausible and logical route starts from a more readily available precursor like 2-amino-3-nitropyridine, followed by reduction and bromination steps, or by starting from a pre-brominated pyridine. A common strategy involves the nitration of a substituted aminopyridine, followed by reduction.
Caption: A potential synthetic workflow for 2-Bromopyridine-3,4-diamine.
This protocol is a generalized representation. Reaction conditions, including solvent, temperature, and stoichiometry, must be optimized for safety and yield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent like acetic acid or aqueous HBr.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) or a bromine/HBr mixture (1.0-1.2 eq), to the cooled solution. The addition must be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 0°C to room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the acid and any excess bromine.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure 2-Bromopyridine-3,4-diamine.
Chemical Reactivity
The synthetic value of 2-Bromopyridine-3,4-diamine stems from its two distinct reactive sites, which can be addressed selectively or in concert.
The adjacent 3- and 4-amino groups are poised for condensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form fused five- or six-membered rings. This is the most powerful application of this building block, leading to the formation of imidazo[4,5-b]pyridines, which are structural analogs of purines.[4]
Caption: Reaction scheme for forming the imidazo[4,5-b]pyridine core.
The C2-bromine atom is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the attachment of aryl, alkyl, alkynyl, and other functional groups, making it a key substrate for building compound libraries in drug discovery programs.[5]
-
Suzuki Coupling: Reacts with boronic acids/esters to form C-C bonds.
-
Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.
The pyridine nitrogen atom activates the C2 position, facilitating the oxidative addition step in the catalytic cycle.[6]
Caption: Example of Suzuki cross-coupling at the C2 position.
Applications in Research and Drug Development
The unique combination of reactive sites makes 2-Bromopyridine-3,4-diamine a valuable intermediate.
-
Heterocyclic Scaffolds: Its primary use is as a precursor to imidazo[4,5-b]pyridine derivatives.[4] These scaffolds are prevalent in medicinal chemistry and are investigated as:
-
Kinase inhibitors for oncology.
-
Antimicrobial and antiviral agents.
-
Modulators of central nervous system (CNS) receptors.[4]
-
-
Combinatorial Chemistry: The C-Br bond allows for late-stage functionalization, enabling the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR).
-
Materials Science: The rigid, planar, and electron-rich nature of the fused heterocyclic systems derived from this compound makes them candidates for organic electronics and functional dyes.
Safety and Handling
It is imperative to handle 2-Bromopyridine-3,4-diamine with appropriate safety precautions in a well-ventilated chemical fume hood.
Table 5: GHS Hazard Statements
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem CID 52180804[1]
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- BenchChem. (2025). Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide.
-
Gilla, G., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(1), 138. [Link]
-
PubChem. (n.d.). 2-Bromopyridine-3,4-diamine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds.
- BenchChem. (2025).
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2.
Sources
- 1. 2-Bromopyridine-3,4-diamine | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
